N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a thiadiazole ring and a chromene moiety, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and chromene intermediates. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions. The chromene moiety is often prepared via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a thiadiazole ring and a chromene moiety, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C19H13N3O4S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H13N3O4S/c1-25-13-8-6-11(7-9-13)16-20-19(27-22-16)21-17(23)14-10-12-4-2-3-5-15(12)26-18(14)24/h2-10H,1H3,(H,20,21,22,23) |
InChI Key |
GKHLDYVYUSOBOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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